5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile typically involves the following steps:
Cyclopentylmethoxylation: The attachment of a cyclopentylmethoxy group to the pyridine ring.
Carbonitrile Formation:
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to optimize efficiency and reduce costs. The use of advanced analytical techniques ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile include:
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
- 5-Bromo-2-methoxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-5-10(6-14)12(15-7-11)16-8-9-3-1-2-4-9/h5,7,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENAXRMCLNVLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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